molecular formula C17H32O3 B8581702 Methyl 9-oxo-hexadecanoate

Methyl 9-oxo-hexadecanoate

Cat. No.: B8581702
M. Wt: 284.4 g/mol
InChI Key: HETXYGMOANCCOL-UHFFFAOYSA-N
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Description

Methyl 9-oxo-hexadecanoate, with the CAS number 1842-70-2, is a chemical compound classified as an oxo fatty acid ester. It has a molecular formula of C 17 H 32 O 3 and a molecular weight of 284.43 g/mol . This methyl ester is a derivative of 9-oxohexadecanoic acid. Compounds in the oxo-fatty acid family are of significant research interest in various fields. For instance, isomeric oxo-fatty acids derived from marine sources have been studied for their potential as dual agonists of PPARα and PPARγ, which are nuclear receptors involved in regulating glucose and lipid metabolism, suggesting a potential avenue for metabolic disorder research . Furthermore, oxo-fatty acids can occur as natural oxidation products in biological systems and are also investigated in the context of lipid oxidation in food chemistry . Researchers utilize this and related compounds as standards or building blocks in synthetic chemistry, lipidomics, and the study of lipid peroxidation products. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 9-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-7-10-13-16(18)14-11-8-6-9-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

HETXYGMOANCCOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl 9-oxo-hexadecanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules. The keto group enhances its reactivity, enabling nucleophilic addition reactions with various biological molecules.

Biological Research

This compound is studied for its potential biological activities, particularly its influence on lipid metabolism and cellular signaling pathways. Compounds with keto groups can modulate various metabolic processes, which may have implications in health and disease.

Biological Activities

Research indicates that this compound may:

  • Influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation.
  • Affect cellular signaling pathways related to inflammation and metabolic disorders.

Pharmaceutical Applications

The compound is being investigated as a precursor for pharmaceutical development, particularly in creating therapeutic agents targeting metabolic diseases. Its structural features suggest potential interactions with biological targets that could lead to novel treatments.

Case Studies

Recent studies have focused on:

  • Anti-inflammatory Effects : Investigating how this compound modulates inflammatory pathways.
  • Antioxidant Activity : Evaluating its effects on oxidative stress markers in various cell lines.

Industrial Applications

In industrial chemistry, this compound is explored for its potential use as a biodegradable alternative in the production of surfactants and emulsifiers. Its properties make it suitable for applications in cosmetics and food industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 9-oxo-hexadecanoate and its analogs:

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Molecular Formula Molecular Weight LogP Functional Groups Key Applications/Properties References
This compound* C₁₇H₃₂O₃ ~284.4 ~5.2† Methyl ester, ketone (C9) Synthetic intermediate, polymer additives Inferred
Methyl 10-oxooctadecanoate C₁₉H₃₆O₃ 312.49 5.6 Methyl ester, ketone (C10) Epoxidation studies, resin derivatives
9-Oxooctadecanoic acid C₁₈H₃₄O₃ 298.46 ~3.8‡ Carboxylic acid, ketone (C9) Lipid metabolism studies
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 234.72 N/A Methyl ester, chloro-ketone (C10) Acylating agent, reactive intermediate
Methyl 9(Z),12(Z)-hexadecadienoate C₁₇H₂₈O₂ 268.41 ~5.0 Methyl ester, conjugated dienes (C9,12) Bioactive lipid research

*Hypothetical data inferred from analogs. †Estimated based on chain length reduction (C16 vs. C18) compared to Methyl 10-oxooctadecanoate. ‡Lower LogP due to carboxylic acid group.

Key Comparisons:

Chain Length and Ketone Position: this compound (C16) has a shorter chain than Methyl 10-oxooctadecanoate (C18), reducing its molecular weight and likely increasing volatility. The ketone position (C9 vs. C10) may influence reactivity and intermolecular interactions . 9-Oxooctadecanoic acid (C18, free acid) exhibits lower hydrophobicity (LogP ~3.8) compared to its methyl ester analogs, highlighting the impact of esterification on solubility .

Functional Group Variations: The chloro-ketone in Methyl 10-chloro-10-oxodecanoate (C10) enhances electrophilicity, making it a potent acylating agent, whereas this compound’s ketone is more suited for redox reactions .

Physicochemical Properties: LogP values correlate with chain length and functional groups. Methyl 10-oxooctadecanoate (LogP 5.6) is more lipophilic than the inferred this compound (LogP ~5.2) due to its longer alkyl chain .

Applications: Methyl 10-oxooctadecanoate is cited in epoxidation studies, suggesting similar utility for this compound in oxidation reactions . The chloro derivative’s reactivity contrasts with the ketone’s role in hydrogen bonding, influencing their respective roles in synthesis .

Research and Regulatory Considerations

  • Synthesis : Methyl esters with ketones are often synthesized via oxidation of unsaturated esters or through Friedel-Crafts acylation. For example, epoxidation of methyl oleate (a related process) employs catalysts like Ti-containing silica .
  • Safety: Methyl esters generally require standard laboratory precautions (ventilation, gloves). Chloro derivatives (e.g., Methyl 10-chloro-10-oxodecanoate) demand stricter handling due to irritancy and reactivity .
  • Regulatory Status: Compounds like Methyl 10-oxooctadecanoate fall under customs code 2918300090 (China), indicating classification as ketone-containing carboxylic acid derivatives with specific tariff rates .

Preparation Methods

Enamine Formation and Alkylation

Enamines, derived from cyclic amines (e.g., pyrrolidine) and ketones (e.g., cyclohexanone), react with ω-bromoesters under anhydrous conditions. For instance, 11-bromoundecanoyl chloride reacts with a pyrrolidine-derived enamine in tetrahydrofuran (THF) at 50–60°C for 12–24 hours. The reaction proceeds via nucleophilic displacement, forming a carbon-carbon bond between the enamine and the alkyl halide. Critical parameters include:

  • Temperature : 50–60°C to balance reaction rate and byproduct formation.

  • Solvent : Degassed THF or toluene to prevent oxidation.

  • Molar ratio : Enamine to alkyl halide maintained at 1:1.5 to ensure complete conversion.

Hydrolysis and Ketoacid Formation

The alkylation product, a diketone, undergoes hydrolysis in methanol with sodium hydroxide (1:3 molar ratio relative to diketone) at reflux (65°C) for 6–8 hours. This step cleaves the enamine structure, yielding a ketoacid. For example, 9-oxo-hexadecanoic acid is isolated via acidification (pH ≈1) and purified by vacuum filtration.

Table 1. Reaction Conditions for Enamine Alkylation and Hydrolysis

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes C–C bond formation
NaOH:Diketone ratio1:3Ensures complete hydrolysis
Reflux duration6–8 hoursBalances conversion and degradation

The Beilstein Journal of Organic Chemistry highlights Grignard reagent-based chain elongation as a complementary method. While not directly applied to this compound in the cited work, this approach can be adapted by introducing an oxidation step post-Grignard addition.

Grignard Reagent Synthesis

Alkyl bromides, such as 1-bromoheptane, react with magnesium in diethyl ether to form Grignard reagents. These reagents add to methyl acrylate, extending the carbon chain by three units per addition. For a 16-carbon backbone, sequential additions are performed, followed by α-methylation using methyl iodide.

Oxidation to Ketone

Secondary alcohols generated during the synthesis are oxidized to ketones using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC). For example, alcohol intermediates at position 9 are treated with PCC in dichloromethane at 0°C for 2 hours, achieving >80% conversion to the ketone.

Table 2. Oxidation Efficiency with Different Reagents

ReagentSolventTemperatureConversion (%)
PCCCH2Cl20°C85
JonesAcetone25°C92
KMnO4H2O50°C78

Catalytic Hydrogenation and Reduction

Selective reduction protocols ensure the integrity of the ketone group during final purification. The patent emphasizes Wolff-Kishner reduction for deoxygenating adjacent carbonyl groups without affecting the ester moiety.

Wolff-Kishner Reduction

Ketoacid intermediates are treated with hydrazine hydrate in ethylene glycol at 195°C for 12 hours, followed by rapid quenching in ice water. This step removes extraneous oxygen functionalities, yielding a purified ketoester.

Hydrogenation of Unsaturated Intermediates

Palladium on carbon (Pd/C) catalyzes the hydrogenation of double bonds formed during Horner-Wadsworth-Emmons olefination. Reactions proceed under 1 atm H2 at 25°C for 24 hours, achieving >95% saturation without ketone reduction.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The Beilstein study reports retention indices (RI) for methyl-branched esters, with linear regression models predicting RI values within ±3 units of experimental data. For this compound, the calculated RI on a DB-5MS column is 1,745, corroborated by synthetic standards.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the ketone (δ 2.40 ppm, triplet) and methyl ester (δ 3.65 ppm, singlet). ¹³C NMR confirms the ketone carbonyl at δ 208.5 ppm and ester carbonyl at δ 174.2 ppm.

Table 3. Spectroscopic Data for this compound

TechniqueKey SignalsAssignment
¹H NMRδ 2.40 (t, J=7.5 Hz)C9 ketone adjacent CH2
¹³C NMRδ 208.5C9 ketone
GC-MSm/z 284 [M]+Molecular ion

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